molecular formula C34H47NO8 B018793 Gymnaconitine CAS No. 103956-41-8

Gymnaconitine

Cat. No.: B018793
CAS No.: 103956-41-8
M. Wt: 597.7 g/mol
InChI Key: OSGULNOCFPGGSK-CSKARUKUSA-N
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Description

2-Aminomethylpyrimidine (hydrochloride) is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminomethylpyrimidine (hydrochloride) can be synthesized through multiple routes. One common method involves the reaction of 2-chloromethylpyrimidine with ammonia or an amine under controlled conditions. Another method involves the reduction of 2-nitromethylpyrimidine using hydrogen in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, the production of 2-Aminomethylpyrimidine (hydrochloride) often involves the use of inexpensive metal catalysts like Raney nickel. The process typically starts with urea and 1,3-tetramethoxypropane, which undergo a series of reactions including hydrogenation and post-treatment to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethylpyrimidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce various amines .

Scientific Research Applications

2-Aminomethylpyrimidine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethylpyrimidine (hydrochloride) depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Aminomethylpyrimidine (hydrochloride) is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis .

Properties

CAS No.

103956-41-8

Molecular Formula

C34H47NO8

Molecular Weight

597.7 g/mol

IUPAC Name

[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+

InChI Key

OSGULNOCFPGGSK-CSKARUKUSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC

Isomeric SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC

Synonyms

gymnaconitine

Origin of Product

United States

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